5-[(2,5-dimethylphenoxy)methyl]-N-(4-fluorobenzyl)furan-2-carboxamide
Description
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a fluorobenzyl group, and a dimethylphenoxy moiety
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20FNO3/c1-14-3-4-15(2)20(11-14)25-13-18-9-10-19(26-18)21(24)23-12-16-5-7-17(22)8-6-16/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI Key |
WOSKBYNVVUSREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the dimethylphenoxy group, and the attachment of the fluorobenzyl moiety. Common reagents used in these reactions include dimethylphenol, fluorobenzyl chloride, and furan derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in various industrial processes .
Mechanism of Action
The mechanism of action of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE include:
- Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
- 5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide
- 5-[(2,5-dimethylphenoxy)methyl]-N-{2-nitro-4-methylphenyl}-2-furamide
Uniqueness
The uniqueness of 5-[(2,5-DIMETHYLPHENOXY)METHYL]-N~2~-(4-FLUOROBENZYL)-2-FURAMIDE lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
